4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine
Description
4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core substituted with chloro (C4), methyl (C2), and trifluoromethyl (C6) groups. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to bioactive pyrimidine derivatives, such as kinase inhibitors and antifolates . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro and methyl substituents influence reactivity and steric interactions .
Properties
IUPAC Name |
4-chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3/c1-4-14-5-2-3-6(9(11,12)13)16-7(5)8(10)15-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWWCGDFALMXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)N=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or ammonia (NH3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrido[3,2-d]pyrimidine derivatives, including 4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine. The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that similar derivatives exhibited selective inhibition against cancer cell lines, suggesting a pathway for new drug development targeting malignant tumors .
Antiviral Properties
There is emerging evidence that pyrimidine derivatives can exhibit antiviral activity. Research has indicated that compounds with similar structures can inhibit viral replication processes. The trifluoromethyl group in this compound may enhance its bioactivity against certain viruses, making it a candidate for further antiviral studies .
Herbicide Development
The structure of this compound suggests potential herbicidal properties due to its ability to interfere with plant growth regulators. This compound could be explored as a lead molecule in the design of new herbicides aimed at controlling specific weed species while minimizing impact on crop plants .
Stock Solution Preparation Table
The following table outlines the preparation of stock solutions for laboratory use:
| Concentration | Amount of Compound | Volume of Solvent |
|---|---|---|
| 1 mM | 1 mg | 4.0387 mL |
| 5 mM | 5 mg | 0.8077 mL |
| 10 mM | 10 mg | 0.4039 mL |
This table provides practical guidance for researchers preparing solutions for biological assays.
Case Study: Anticancer Screening
A notable case study involved screening various pyrido[3,2-d]pyrimidine derivatives against a panel of cancer cell lines (e.g., A549 lung cancer cells). The study found that compounds with trifluoromethyl substitutions showed enhanced potency compared to their non-fluorinated counterparts, indicating that further exploration into this class of compounds could yield promising anticancer agents .
Mechanism of Action
The mechanism by which 4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at Position 6
- 6-Fluoro vs. However, the trifluoromethyl group in the target compound provides greater steric bulk and lipophilicity (LogP = 1.82 vs. predicted ~2.5 for trifluoromethyl derivatives), improving membrane permeability .
- 6-Amino Derivatives: 2,4-Diamino-6-substituted pyrido[3,2-d]pyrimidines (e.g., compound 4 in ) demonstrate potent dihydrofolate reductase (DHFR) inhibition. The amino groups at C2 and C4 enable hydrogen bonding with DHFR, whereas the chloro and methyl groups in the target compound may limit such interactions, redirecting its biological profile toward kinase inhibition .
Substituent Variations at Positions 2 and 4
- 4-Chloro Derivatives: Simplistic analogues like 4-chloropyrido[3,2-d]pyrimidine (CAS 51674-77-2) lack the methyl and trifluoromethyl groups.
- 2-Methyl vs. 2-Amino: 2-Methyl substitution (as in the target compound) introduces steric hindrance, which may block unwanted metabolic oxidation. In contrast, 2-amino derivatives (e.g., ) facilitate nucleophilic reactions but are prone to deamination, reducing stability .
Structural Modifications in Fused Systems
- Thieno-Fused Analogues: Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines () incorporate a sulfur-containing thieno ring, altering electronic properties and enabling π-stacking interactions. These compounds exhibit antibacterial activity via topoisomerase II inhibition, a mechanism distinct from the target compound’s likely kinase-targeted action .
Triazole-Fused Derivatives : Compounds like 1,2,4-triazole-fused pyrido[2,3-d]pyrimidines () show antifungal activity due to enhanced hydrogen-bonding capacity. The trifluoromethyl group in the target compound may similarly improve bioavailability but with a different therapeutic focus .
Biological Activity
4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its efficacy.
The molecular formula of this compound is with a molecular weight of 221.57 g/mol. The compound features a pyrido-pyrimidine structure which is known for its diverse biological activities.
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. Research indicates that compounds with similar structures can act as inhibitors for various kinases and enzymes crucial in cancer progression and other diseases.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has shown significant activity against HeLa cells (human cervical cancer) with an IC50 value indicating potent anti-proliferative effects.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| K562 (Leukemia) | 20.5 |
| AGS (Gastric) | 18.7 |
These results suggest that the compound may interfere with cell cycle progression or induce apoptosis in these cancer cells.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. It has demonstrated inhibition against dihydrofolate reductase (DHFR), a key enzyme in the folate pathway critical for DNA synthesis.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | 85% | 12.5 |
| Pim Kinase | 75% | 10.0 |
Case Studies
A notable case study involved the synthesis of derivatives of this compound to enhance its biological activity further. Modifications at the trifluoromethyl group were explored, leading to compounds with improved selectivity and potency against specific cancer types.
In another study, the compound was tested in vivo using murine models to assess its therapeutic potential in treating tumors. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
Q & A
Basic: What safety protocols are critical during experimental handling of this compound?
Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
- Handling : Conduct reactions in a fume hood or glovebox to mitigate inhalation risks. Use air-sensitive techniques for hygroscopic or volatile intermediates .
- Waste Disposal : Segregate halogenated waste (e.g., chloro, trifluoromethyl groups) and coordinate with certified hazardous waste facilities for incineration .
Basic: Which analytical techniques are recommended for characterizing purity and structure?
Answer:
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- NMR : Confirm substitution patterns (e.g., trifluoromethyl at C6) via and NMR. Deuterated DMSO is ideal for solubility .
- Elemental Analysis : Validate stoichiometry of C, H, N, and Cl to rule out hydration or residual solvents .
Advanced: How can synthetic routes be optimized to improve yield of the pyrido[3,2-d]pyrimidine core?
Answer:
- Key Step : Cyclocondensation of 4-chloro-2-methylpyridine-3-amine with trifluoromethyl-substituted β-ketoesters under Dean-Stark conditions removes water, driving the reaction to >80% yield .
- Catalysis : Use Pd(OAc)/Xantphos for Ullmann-type couplings to install the trifluoromethyl group, minimizing steric hindrance at C6 .
- Purification : Recrystallize from ethanol/water (7:3) to eliminate unreacted precursors .
Advanced: What strategies resolve contradictions in reported reaction conditions (e.g., solvent polarity effects)?
Answer:
- Systematic Screening : Test solvent dielectric constants (ε) from DMF (ε=37) to toluene (ε=2.4) to identify optimal polarity for intermediates. Polar aprotic solvents enhance nucleophilic substitution at C4 .
- Kinetic Studies : Use in-situ FTIR to monitor reaction progress and identify rate-limiting steps (e.g., Cl displacement vs. ring closure) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies, guiding solvent/temperature selection .
Advanced: How can substituent modifications enhance bioactivity while maintaining metabolic stability?
Answer:
- Trifluoromethyl Role : The -CF group at C6 increases lipophilicity (logP ~2.5) and resistance to oxidative metabolism .
- Chloro-Methyl Synergy : The 2-methyl-4-chloro motif improves DNA intercalation in kinase inhibition assays. Replace Cl with Br for higher potency but monitor toxicity .
- Heterocyclic Fusion : Introduce pyridine N-oxides to improve solubility without compromising target binding (e.g., IC < 50 nM in kinase assays) .
Advanced: What methodologies assess thermal stability and decomposition pathways?
Answer:
- TGA/DSC : Analyze decomposition onset temperatures (T > 200°C) and endothermic/exothermic events under N/air atmospheres .
- GC-MS Pyrolysis : Heat to 300°C in a sealed tube; identify volatile fragments (e.g., trifluoromethyl radicals, HCl) to infer degradation mechanisms .
- X-ray Crystallography : Compare crystal packing (e.g., π-stacking of pyrido rings) to correlate stability with lattice energy .
Basic: How should researchers address solubility challenges in biological assays?
Answer:
- Co-Solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS with 0.1% Tween-80 to prevent precipitation .
- Prodrug Design : Synthesize phosphate esters at the pyrimidine N1 position to enhance aqueous solubility .
Advanced: What crystallographic data support intermolecular interactions in solid-state forms?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
